1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione
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Overview
Description
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide, identified by its PubChem 1-Amino-6-methylsulfanyl-3-(8-tricyclo[521
Chemical Reactions Analysis
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific functional groups involved. Major products formed from these reactions can vary, but they typically involve modifications to the benzenesulfonamide moiety.
Scientific Research Applications
N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it can be utilized in the development of new materials and environmental research.
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
1-amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-22-14-17-13(20)18(15(21)19(14)16)7-9-5-8-6-12(9)11-4-2-3-10(8)11/h8-12H,2-7,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEZJILDPPOVKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N(C(=O)N1N)CC2CC3CC2C4C3CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)N(C(=O)N1N)CC2CC3CC2C4C3CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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